4-Ethyl-4-methylmorpholin-4-ium bromide
Overview
Description
4-Ethyl-4-methylmorpholin-4-ium bromide is a quaternary ammonium compound with the molecular formula C7H16BrNO. It is known for its utility in various chemical reactions and industrial applications. The compound is characterized by its morpholine ring structure, which is substituted with ethyl and methyl groups, and a bromide anion.
Mechanism of Action
Target of Action
As a quaternary ammonium salt , it is known to interact with a variety of biological targets, including proteins and cell membranes.
Mode of Action
Quaternary ammonium salts are generally known for their ability to disrupt cell membranes and inhibit microbial growth . They can also act as phase transfer catalysts, facilitating the migration of a reactant from one phase into another in which reaction can occur .
Biochemical Pathways
Given its potential antimicrobial properties, it may interfere with essential biochemical pathways in microorganisms, leading to their death .
Pharmacokinetics
As a quaternary ammonium compound, it is likely to have low bioavailability due to its poor absorption and rapid elimination .
Result of Action
1-Ethyl-1-methylmorpholinium bromide is used as a bromine-sequestering agent in zinc/bromine redox flow batteries . In the context of microbiology, the result of its action would be the inhibition of microbial growth due to disruption of cell membranes .
Action Environment
The action of 1-ethyl-1-methylmorpholinium bromide can be influenced by various environmental factors. For instance, its efficacy as an antimicrobial agent may be affected by the presence of organic matter, pH, and temperature . Its stability could also be influenced by light and heat .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4-methylmorpholin-4-ium bromide typically involves the quaternization of 4-ethylmorpholine with methyl bromide. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
4-Ethylmorpholine+Methyl bromide→4-Ethyl-4-methylmorpholin-4-ium bromide
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-4-methylmorpholin-4-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different morpholine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. The reaction is typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Nucleophilic Substitution: Products vary depending on the nucleophile used.
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced morpholine derivatives.
Scientific Research Applications
4-Ethyl-4-methylmorpholin-4-ium bromide finds applications in various fields:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of other chemicals.
Comparison with Similar Compounds
4-Methylmorpholine: Lacks the ethyl group, resulting in different reactivity and applications.
4-Ethylmorpholine: Lacks the methyl group, affecting its chemical properties.
N-Methylmorpholine: Similar structure but different substituents, leading to varied uses.
Uniqueness: 4-Ethyl-4-methylmorpholin-4-ium bromide is unique due to the presence of both ethyl and methyl groups on the morpholine ring, which enhances its solubility and reactivity compared to its analogs. This dual substitution allows for a broader range of applications and makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
4-ethyl-4-methylmorpholin-4-ium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO.BrH/c1-3-8(2)4-6-9-7-5-8;/h3-7H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQZVWGQFXXTIX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCOCC1)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80886304 | |
Record name | Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80886304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65756-41-4 | |
Record name | Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65756-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065756414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 65756-41-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133318 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80886304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-1-methylmorpholinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.707 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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